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Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a promising candidate for vaccine
adjuvant development due to its multifaceted immunomodulatory properties. Beyond its direct
antimicrobial activities, LL-37 acts as a crucial signaling molecule that bridges the innate and
adaptive immune systems. It enhances antigen presentation, promotes the recruitment of
immune cells, and modulates cytokine profiles to steer the adaptive immune response towards
a desired phenotype, such as a Thl or Th17 response.[1][2] These characteristics make LL-37
an attractive molecule for enhancing the efficacy of modern vaccines.

These application notes provide a comprehensive overview of the mechanisms of action of LL-
37 as a vaccine adjuvant, detailed protocols for its use in preclinical studies, and a summary of
expected quantitative outcomes.

Mechanism of Action

LL-37 exerts its adjuvant effects through several key mechanisms:
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e Chemotaxis and Immune Cell Recruitment: LL-37 is a potent chemoattractant for various
immune cells, including neutrophils, monocytes, macrophages, and T cells.[3] This
recruitment to the site of vaccination is critical for initiating a robust immune response.

o Dendritic Cell (DC) Maturation and Activation: LL-37 promotes the maturation and activation
of dendritic cells, the most potent antigen-presenting cells (APCs).[1] It enhances their
capacity for antigen uptake, processing, and presentation to T cells. LL-37-stimulated DCs
upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II,
which are essential for T cell activation.

e Modulation of Toll-Like Receptor (TLR) Signaling: LL-37 can modulate TLR signaling
pathways. It can directly bind to and neutralize lipopolysaccharide (LPS), thereby inhibiting
TLR4 signaling.[4] Conversely, it can form complexes with self-DNA and self-RNA, facilitating
their delivery to endosomal TLRs (TLR7, TLRS8, and TLR9) and triggering potent type |
interferon and pro-inflammatory cytokine responses.[5]

o Polarization of T Helper (Th) Cell Responses: By influencing the cytokine milieu, LL-37 can
drive the differentiation of naive T helper cells into specific effector subsets. It has been
shown to promote Thl- and Th17-skewed immune responses, characterized by the
production of IFN-y and IL-17, respectively.[1][2] These responses are crucial for immunity
against intracellular pathogens and fungi.

« Interaction with Cellular Receptors: LL-37 interacts with various cell surface receptors,
including formyl peptide receptor 2 (FPR2) and the P2X7 receptor, to initiate intracellular
signaling cascades that lead to immune activation.[1][3]

Data Presentation: Quantitative Outcomes of LL-37
Adjuvanted Vaccines

The use of LL-37 as a vaccine adjuvant has been shown to significantly enhance antigen-
specific immune responses in preclinical studies. The following tables summarize the
guantitative data from representative experiments.

Table 1: Enhancement of Antigen-Specific Antibody Responses
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Fold
. . Immunizati Antibody Increase vs.
Antigen Adjuvant . Reference
on Route Isotype Antigen
Alone
MERS-CoV Significantly
LL-37 Intranasal Mucosal IgA [1]
S-RBD Enhanced
MERS-CoV ] Significantly
LL-37 Intranasal Systemic IgG [1]
S-RBD Enhanced
Intramuscular Modest
PRRSV LL-37 Serum IgG [6]
/Intranasal Improvement
Table 2: Modulation of T Cell Responses
] ] T Cell Cytokine
Antigen Adjuvant . Result Reference
Population Measured
1.02% +
0.7% (vs.
MERS-CoV
LL-37 CD4+ Tcells  IFN-y 0.21% * [1]
S-RBD
0.2% for
PBS)
MERS-CoV Enhanced
LL-37 CD8+ Tcells  IFN-y _ [1]
S-RBD expression
Increased
PHA LL-37 PBMCs T-regs ) [7]
generation

Table 3: Cytokine Production Following Immunization
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Fold
) . ) Increase vs.
Antigen Adjuvant Cell Source Cytokine . Reference
Antigen
Alone
MERS-CoV Lung Significantly
LL-37 IL-10 ) [1]
S-RBD lymphocytes Higher
MERS-CoV Lung Significantly
LL-37 TNF-a _ [1]
S-RBD lymphocytes Higher
MERS-CoV Lung Significantly
LL-37 IL-17A _ [1]
S-RBD lymphocytes Higher
Mouse
LPS LL-37 RAW?264.7 TNF-a Decreased [8]
macrophages
Mouse
LPS LL-37 RAW264.7 IL-6 Decreased [8]
macrophages

Experimental Protocols

Protocol 1: In Vivo Immunization of Mice with LL-37 as
an Adjuvant

This protocol describes a general procedure for immunizing mice to assess the adjuvant effect

of LL-37.

Materials:

Sterile, endotoxin-free PBS

Synthetic LL-37 peptide (endotoxin-free)

8-week-old BALB/c or C57BL/6 mice

Antigen of interest (e.g., recombinant protein)
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e Syringes and needles (27-30 gauge for intranasal, 25-27 gauge for intraperitoneal)
Procedure:
e Antigen-Adjuvant Formulation:

o Reconstitute the lyophilized antigen and LL-37 peptide in sterile, endotoxin-free PBS to
the desired stock concentrations.

o On the day of immunization, prepare the formulation by gently mixing the antigen and LL-
37 at the desired final concentrations. A typical dose for mice is 10-20 ug of antigen and
10-50 pg of LL-37 per mouse.[9]

o The final volume for intranasal immunization is typically 20-30 pL (10-15 L per nostril),
and for intraperitoneal injection is 100-200 pL.[9][10]

e Immunization Schedule:

o Primary Immunization (Day 0): Administer the antigen-LL-37 formulation to the mice via
the chosen route (intranasal or intraperitoneal).

o Booster Immunizations: Administer booster immunizations on days 14 and 28 using the
same formulation and route.

o Sample Collection: Collect blood samples via tail bleed or submandibular bleeding at
various time points (e.g., days 13, 27, and 42) to analyze serum antibody responses.

o Terminal Sample Collection: At the end of the experiment (e.g., day 42), euthanize the
mice and collect spleens for T cell analysis and mucosal samples (e.g., nasal washes,
lung lavages) for IgA analysis if applicable.

e Analysis of Immune Responses:

o Antibody Titers: Use ELISA to determine antigen-specific IgG, 1gG1, and IgG2a titers in
the serum and IgA titers in mucosal secretions.

o T Cell Responses: Isolate splenocytes and restimulate them in vitro with the antigen.
Analyze T cell proliferation using assays like CFSE dilution or [3H]-thymidine
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incorporation. Measure cytokine production (e.g., IFN-y, IL-4, IL-17) in the culture
supernatants by ELISA or multiplex bead array.

o T Cell Phenotyping: Use flow cytometry to analyze the frequency of different T cell subsets
(e.g., CD4+, CD8+, regulatory T cells) and their activation status.

Protocol 2: In Vitro Dendritic Cell Maturation Assay

This protocol is for assessing the ability of LL-37 to induce the maturation of bone marrow-
derived dendritic cells (BMDCs).

Materials:

e Bone marrow cells from mice

e Recombinant murine GM-CSF and IL-4
e Synthetic LL-37 peptide

e LPS (positive control)

e Complete RPMI-1640 medium

o Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC class Il, -CD80, -
CD86)

Procedure:
e Generation of BMDCs:
o Harvest bone marrow from the femurs and tibias of mice.

Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20
ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days.

[¢]

[¢]

On day 3, add fresh medium containing GM-CSF and IL-4.

[¢]

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature
BMDCs.
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» Stimulation of BMDCs:
o Plate the immature BMDCs in 24-well plates at a density of 1 x 106 cells/mL.

o Stimulate the cells with different concentrations of LL-37 (e.g., 1, 5, 20 pg/mL) for 24-48
hours. Include an unstimulated control and a positive control (e.g., 100 ng/mL LPS).

e Analysis of DC Maturation:

o Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies
against CD11c, MHC class Il, CD80, and CD86. Analyze the expression levels of these
maturation markers on the CD11c+ population by flow cytometry.

o Cytokine Analysis: Collect the culture supernatants and measure the concentrations of
cytokines such as IL-12p70, IL-6, and TNF-a by ELISA or multiplex bead array.

Protocol 3: T Cell Proliferation Assay

This protocol is used to determine the effect of LL-37-matured DCs on T cell proliferation.

Materials:

Mature, antigen-pulsed BMDCs (from Protocol 2)

Naive CD4+ T cells isolated from the spleen of a syngeneic mouse

CFSE (Carboxyfluorescein succinimidyl ester)

Complete RPMI-1640 medium
Procedure:
e Antigen Pulsing of DCs:

o Incubate the mature BMDCs with the antigen of interest (e.g., 10 pg/mL ovalbumin) for 4-6
hours.

o Wash the DCs to remove excess antigen.
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e T Cell Labeling and Co-culture:
o Isolate naive CD4+ T cells from the spleen using a commercial isolation kit.
o Label the T cells with CFSE according to the manufacturer's instructions.

o Co-culture the CFSE-labeled T cells with the antigen-pulsed DCs at different DC:T cell
ratios (e.g., 1:5, 1:10, 1:20) in a 96-well plate.

e Analysis of T Cell Proliferation:

o After 3-5 days of co-culture, harvest the cells and stain them with a fluorescently labeled
anti-CD4 antibody.

o Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry. Each peak of
decreasing fluorescence intensity represents a cell division.

Mandatory Visualizations
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LL-37 Signaling Pathways in Antigen Presenting Cells
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Caption: LL-37 signaling pathways in antigen-presenting cells.
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Experimental Workflow for Evaluating LL-37 as a Vaccine Adjuvant
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Caption: Experimental workflow for evaluating LL-37 as a vaccine adjuvant.

Conclusion

LL-37 demonstrates significant potential as a versatile vaccine adjuvant capable of enhancing
both humoral and cellular immunity. Its ability to activate and mature dendritic cells, recruit
immune cells, and direct T helper cell differentiation makes it a valuable tool for improving
vaccine efficacy. The protocols and data presented in these application notes provide a
foundation for researchers to explore the use of LL-37 in their own vaccine development
programs. Further research is warranted to optimize dosing, formulation, and delivery
strategies to fully harness the adjuvant potential of this immunomodulatory peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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